1-Amino-4-bromonaphthalene
Overview
Description
1-Amino-4-bromonaphthalene is an aromatic amine with the molecular formula C10H8BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and an amino group at the first position. This compound is known for its applications in various fields, including organic synthesis and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-bromonaphthalene typically involves the bromination of 1-naphthylamine. One common method includes the reaction of 1-naphthylamine with bromine in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound can involve a multi-step process. Initially, 1-naphthylamine is acetylated to form 1-acetamido-naphthalene. This intermediate is then brominated to yield 4-bromo-1-acetamido-naphthalene. Finally, the acetyl group is removed through hydrolysis to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form 1-naphthylamine.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Major Products:
Substitution: Products depend on the substituent introduced.
Oxidation: Nitro or nitroso derivatives.
Reduction: 1-Naphthylamine.
Scientific Research Applications
1-Amino-4-bromonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Amino-4-bromonaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Naphthylamine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-naphthylamine: Has the bromine atom at a different position, leading to different reactivity and applications.
4-Bromo-1-naphthol: Contains a hydroxyl group instead of an amino group, resulting in different chemical properties
Uniqueness: 1-Amino-4-bromonaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-bromonaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUKLAQDPKYBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177524 | |
Record name | 4-Bromo-1-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2298-07-9 | |
Record name | 1-Amino-4-bromonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2298-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromo-1-naphthylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-1-naphthylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120524 | |
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Record name | 4-Bromo-1-naphthylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Bromo-1-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromo-1-naphthylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4K4MVK8XS | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-amino-4-bromonaphthalene be used to modify the properties of explosives?
A1: Yes, research indicates that this compound can form cocrystals with certain explosives, leading to altered properties. For example, a 1:1 cocrystal of this compound and trinitrotoluene (TNT) was found to exhibit reduced impact sensitivity compared to pure TNT. [] This change is attributed to the intermolecular interactions within the cocrystal structure, particularly hydrogen bonding (amino-nitro), halogen bonding, and π-π stacking between the two molecules. [] These interactions influence the crystal packing, potentially hindering the molecular motions that lead to detonation upon impact. [] This highlights the potential of using cocrystallization with this compound as a strategy to modify the sensitivity and other properties of energetic materials.
Q2: What is the role of this compound in synthesizing gem-difluorinated alcohols?
A2: While the provided abstract doesn't offer a detailed mechanism, it indicates that this compound is a starting material in synthesizing novel gem-difluorinated alcohols. [] This synthesis likely involves the reaction of a heterocyclic difluoromethyl anion with an aldehyde derived from this compound, facilitated by tetrakis(dimethylamino)ethylene (TDAE). [] The specific reaction pathway and the properties of the resulting gem-difluorinated alcohols would require further investigation beyond the provided abstract.
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